molecular formula C20H31N3O2 B4285378 N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4285378
M. Wt: 345.5 g/mol
InChI Key: PBHICARDGVVPKQ-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides.

    Attachment of the Isopropoxybenzyl Group: This step involves the reaction of the piperazine derivative with 2-isopropoxybenzyl chloride in the presence of a base.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a suitable carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The compound might modulate specific signaling pathways or inhibit certain enzymes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-(2-methoxybenzyl)-1-piperazinecarboxamide
  • N-cyclopentyl-4-(2-ethoxybenzyl)-1-piperazinecarboxamide
  • N-cyclopentyl-4-(2-propoxybenzyl)-1-piperazinecarboxamide

Uniqueness

N-CYCLOPENTYL-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE is unique due to the presence of the isopropoxybenzyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature might confer specific biological activities or improve the compound’s stability and solubility compared to its analogs.

Properties

IUPAC Name

N-cyclopentyl-4-[(2-propan-2-yloxyphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O2/c1-16(2)25-19-10-6-3-7-17(19)15-22-11-13-23(14-12-22)20(24)21-18-8-4-5-9-18/h3,6-7,10,16,18H,4-5,8-9,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHICARDGVVPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2CCN(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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